(1E)-1-phenyl-N-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine
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Overview
Description
(1E)-1-phenyl-N-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine is a complex organic compound It features a phenyl group, a cyclohepta-thieno-triazolo-pyrimidine core, and an ethanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-phenyl-N-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine typically involves multi-step organic reactions. The process may start with the formation of the cyclohepta-thieno-triazolo-pyrimidine core, followed by the introduction of the phenyl group and the ethanimine moiety. Common reagents used in these steps include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-phenyl-N-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-phenyl-N-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research may focus on its efficacy, safety, and mechanism of action in treating specific diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (1E)-1-phenyl-N-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-phenyl-N-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine shares similarities with other triazolo-pyrimidine derivatives.
- Compounds with similar structures include various phenyl-substituted triazolo-pyrimidines and cyclohepta-thieno derivatives.
Uniqueness
What sets this compound apart is its unique combination of functional groups and ring systems. This unique structure may confer specific properties, such as enhanced binding affinity to biological targets or unique chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21N5OS |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(E)-1-phenyl-N-(9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaen-15-ylmethoxy)ethanimine |
InChI |
InChI=1S/C21H21N5OS/c1-14(15-8-4-2-5-9-15)25-27-12-18-23-20-19-16-10-6-3-7-11-17(16)28-21(19)22-13-26(20)24-18/h2,4-5,8-9,13H,3,6-7,10-12H2,1H3/b25-14+ |
InChI Key |
PYNOHBTWPLEGPQ-AFUMVMLFSA-N |
Isomeric SMILES |
C/C(=N\OCC1=NN2C=NC3=C(C2=N1)C4=C(S3)CCCCC4)/C5=CC=CC=C5 |
Canonical SMILES |
CC(=NOCC1=NN2C=NC3=C(C2=N1)C4=C(S3)CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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